molecular formula C9H17ClN2O B15051635 (S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-((R)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B15051635
M. Wt: 204.70 g/mol
InChI Key: VMHONUXWSSFVEE-SFYZADRCSA-N
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Description

(S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both an amino group and a chloro-substituted pyrrolidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid and ®-3-chloropyrrolidine.

    Coupling Reaction: The amino group of (S)-2-amino-3-methylbutanoic acid is protected using a suitable protecting group. The protected amino acid is then coupled with ®-3-chloropyrrolidine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro-substituted pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-methylbutanoic acid: Shares the amino acid backbone but lacks the pyrrolidine ring.

    ®-3-Chloropyrrolidine: Contains the pyrrolidine ring but lacks the amino acid backbone.

Uniqueness

(S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one is unique due to its combination of an amino acid backbone with a chloro-substituted pyrrolidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

(2S)-2-amino-1-[(3R)-3-chloropyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C9H17ClN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7-,8+/m1/s1

InChI Key

VMHONUXWSSFVEE-SFYZADRCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@H](C1)Cl)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)Cl)N

Origin of Product

United States

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